molecular formula C19H26N4O2 B5339453 N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5339453
M. Wt: 342.4 g/mol
InChI Key: YAJGTEFEKLEVIQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CEUM, is a potent urea derivative that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. CEUM has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound's anti-inflammatory activity may be attributed to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound's antifungal activity may be due to its ability to inhibit fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have shown that this compound can inhibit tumor growth in mouse xenograft models and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as fungal infections and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of N-cyclohexyl-N'-ethylurea with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methylamine in the presence of a base. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential as a therapeutic agent. In vitro studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has demonstrated antifungal activity against various fungal species, including Candida albicans and Aspergillus niger.

properties

IUPAC Name

1-cyclohexyl-3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-20-19(24)23(16-7-5-4-6-8-16)13-17-21-18(22-25-17)15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJGTEFEKLEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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